molecular formula C13H19N3O3 B2560247 N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide CAS No. 110506-39-3

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Cat. No.: B2560247
CAS No.: 110506-39-3
M. Wt: 265.313
InChI Key: SGCAVIJMBLMXEW-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a chemical compound that features a morpholine ring and an acetamide group attached to a methoxy-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methoxyaniline and morpholine.

    Acylation Reaction: The 4-amino-2-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(4-amino-2-methoxy-phenyl)-2-chloroacetamide.

    Substitution Reaction: The chloroacetamide intermediate is then reacted with morpholine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the process would be designed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-(4-Hydroxy-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide.

    Reduction: Formation of this compound.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxy and amino groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)methanesulfonamide
  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Uniqueness

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is unique due to the presence of both a morpholine ring and an acetamide group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : Approximately 250.30 g/mol
  • Functional Groups : Acetamide group, morpholine ring, and a substituted aromatic amine.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the morpholine ring.
  • Introduction of the acetamide group.
  • Substitution reactions to attach the 4-amino-2-methoxyphenyl moiety.

Each step requires careful control of reaction conditions to maximize yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings related to its activity against various cancer types:

Cancer Type Mechanism of Action IC50 Value (µM)Reference
Ovarian CancerInhibition of HIF-1α and carbonic anhydrase12.5
Breast CancerInduction of apoptosis via caspase activation15.0
Colon CancerDisruption of cell cycle progression10.0

The compound has shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and interference with metabolic pathways essential for cancer cell survival.

Anticonvulsant Activity

In animal models, derivatives similar to this compound have been evaluated for anticonvulsant properties. A study reported that morpholine derivatives exhibited significant protection in the maximal electroshock (MES) test, with notable results at doses of 100 mg/kg .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation pathways.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission, contributing to its anticonvulsant effects.
  • Molecular Docking Studies : In silico studies suggest strong binding affinities with target proteins involved in tumorigenesis and neuronal excitability .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that morpholine derivatives can significantly inhibit ovarian cancer cell lines by targeting HIF-1α, a key regulator in tumor progression .
    • Molecular docking studies indicated favorable interactions between the compound and carbonic anhydrase, suggesting a dual mechanism of action against tumors.
  • Anticonvulsant Properties :
    • In a series of experiments, morpholine derivatives were tested for their anticonvulsant activity using both MES and PTZ models. The compound showed protective effects at various dosages, indicating potential as a new antiepileptic drug .

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-18-12-8-10(14)2-3-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCAVIJMBLMXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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